molecular formula C32H42O8 B2390548 2',3'-Dehydrosalannol CAS No. 97411-50-2

2',3'-Dehydrosalannol

Cat. No.: B2390548
CAS No.: 97411-50-2
M. Wt: 554.68
InChI Key: BGHFPZJLGAYVQC-KTCORRQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dehydrosalannol is a naturally occurring compound derived from the neem tree (Azadirachta indica). It has garnered significant attention due to its potent biological activities, particularly its anticancer and antibacterial properties . This compound is a limonoid, a class of highly oxygenated triterpenoids, which are known for their diverse pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3’-Dehydrosalannol can be synthesized through the extraction of neem leaves using ethanol. The ethanolic extract is then subjected to various chromatographic techniques to isolate the compound . The specific reaction conditions for the synthesis involve maintaining a controlled temperature and pH to ensure the stability and purity of the compound.

Industrial Production Methods: Industrial production of 2’,3’-Dehydrosalannol involves large-scale extraction from neem leaves, followed by purification processes such as high-performance liquid chromatography (HPLC). The industrial methods focus on optimizing yield and purity while minimizing the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dehydrosalannol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’,3’-Dehydrosalannol, each with unique biological activities .

Comparison with Similar Compounds

Uniqueness: 2’,3’-Dehydrosalannol is unique due to its dual anticancer and antibacterial activities, making it a versatile compound for various therapeutic applications. Its ability to inhibit the PI3K/AKT pathway specifically highlights its potential as a targeted anticancer agent .

Properties

IUPAC Name

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHFPZJLGAYVQC-QJBQBLRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.